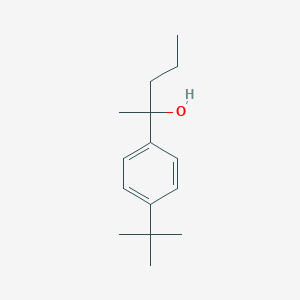

2-(4-tert-Butylphenyl)-2-pentanol

Description

2-(4-tert-Butylphenyl)-2-pentanol is a secondary alcohol featuring a branched pentanol backbone substituted with a 4-tert-butylphenyl group at the second carbon.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-11-15(5,16)13-9-7-12(8-10-13)14(2,3)4/h7-10,16H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMFAIYUIDHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing 2-(4-tert-Butylphenyl)-2-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-tert-butylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-pentanone to yield the desired alcohol.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(4-tert-Butylphenyl)-2-pentanol can undergo oxidation reactions to form the corresponding ketone, 2-(4-tert-butylphenyl)-2-pentanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-tert-butylphenyl)-pentane, using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. For example, nitration or halogenation can introduce nitro or halogen groups, respectively.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: 2-(4-tert-Butylphenyl)-2-pentanone.

Reduction: 2-(4-tert-Butylphenyl)-pentane.

Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 2-(4-tert-Butylphenyl)-2-pentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to certain bioactive molecules allows it to be used in the design of new drugs and therapeutic agents.

Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used as a stabilizer and additive in the production of polymers and resins. Its antioxidant properties help improve the durability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

2-(4-tert-Butylphenyl) Ethanol

- Structure: Primary alcohol with a 4-tert-butylphenyl group attached to ethanol.

- Key Differences: Primary vs. Secondary Alcohol: The ethanol derivative is a primary alcohol, making it more reactive in oxidation reactions compared to the secondary 2-pentanol analog.

- This suggests that similar tert-butylphenyl-substituted alcohols may face regulatory scrutiny without robust toxicological profiles .

4-Methyl-2-pentanol

- Structure: A branched secondary alcohol with a methyl group at the fourth carbon of pentanol.

- Key Differences: Substituent Effects: The absence of an aromatic tert-butylphenyl group reduces steric hindrance and aromatic interactions, leading to lower boiling points and higher water solubility compared to 2-(4-tert-butylphenyl)-2-pentanol. Thermodynamic Data: NIST reports 4-methyl-2-pentanol’s boiling point as ~132°C, whereas the tert-butylphenyl analog’s aromatic bulk likely elevates its boiling point significantly .

trans-2-(4-n-Butylphenyl)cyclopentanol

- Structure: Cyclopentanol backbone with a linear n-butylphenyl substituent.

- Key Differences: Ring vs. Chain Structure: The cyclopentanol ring imposes conformational rigidity, contrasting with the flexible pentanol chain in this compound. Substituent Branching: The tert-butyl group in 2-pentanol provides greater steric hindrance and electron-donating effects compared to the linear n-butyl group, altering reactivity in substitution or elimination reactions .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Steric and Electronic Effects: The tert-butyl group in this compound introduces significant steric bulk, which may hinder nucleophilic attacks on the hydroxyl group compared to less bulky analogs like 4-methyl-2-pentanol.

- Toxicity Trends: RIFM’s exclusion of 2-(4-tert-butylphenyl) ethanol from fragrance applications highlights the need for rigorous safety assessments of similar aryl alkyl alcohols, including 2-pentanol derivatives .

Biological Activity

2-(4-tert-Butylphenyl)-2-pentanol is an organic compound with potential biological activity, primarily studied for its interactions with various biological targets. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H24O

- CAS Number : 7501-45-0

The compound features a tert-butyl group attached to a phenyl ring, which influences its solubility and interaction with biological membranes.

The biological activity of this compound is thought to involve the modulation of specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), a target for obesity and diabetes treatment. The compound demonstrated moderate inhibitory potency with an IC50 value of approximately 1522 nM, indicating potential therapeutic applications in metabolic disorders .

Pharmacological Studies

- Inhibition of Fat Absorption : In animal models, this compound exhibited significant suppression of fat absorption, achieving up to 57% inhibition in oral lipid tolerance tests. This suggests a possible role in weight management therapies .

- Anti-inflammatory Properties : Some studies have indicated that compounds structurally similar to this compound possess anti-inflammatory effects, although direct evidence for this specific compound is limited.

- Antioxidant Activity : The presence of phenolic structures in its composition may confer antioxidant properties, which can mitigate oxidative stress in biological systems.

Case Study 1: In Vivo Studies on Lipid Metabolism

In a study examining lipid metabolism, mice treated with this compound showed a marked decrease in triglyceride levels compared to control groups. This effect was attributed to the compound's ability to inhibit MGAT2 activity, leading to reduced monoacylglycerol levels and subsequent fat storage .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the tert-butyl group significantly affect the compound's inhibitory potency against MGAT2. Variations in the alkyl chain length and branching patterns were correlated with changes in enzyme affinity and selectivity .

Comparative Analysis

| Compound | IC50 (nM) | Inhibition (%) | Mechanism |

|---|---|---|---|

| This compound | 1522 | 57 | MGAT2 Inhibition |

| Compound A | 1200 | 65 | Similar mechanism |

| Compound B | 2000 | 45 | Different target |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.